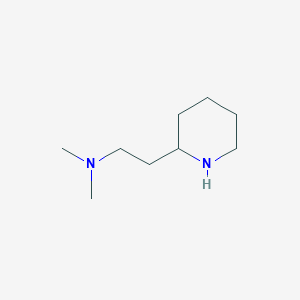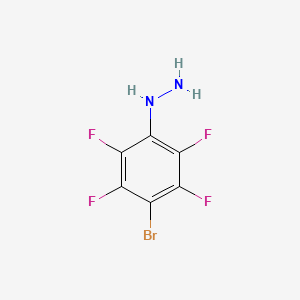
2-(Bromomethyl)-1,3-dioxane
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type of bonds present, the geometry of the molecule, and the presence of any functional groups .Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Preparation of Alfa, Beta-Unsaturated Aldehydes
“2-(Bromomethyl)-1,3-dioxane” is used in the preparation of alfa, beta-unsaturated aldehydes . These aldehydes are important in organic chemistry as they are commonly used in the synthesis of other compounds.
Synthesis of Monoacetals
This compound is also used in the synthesis of 1, 4-two aldehyde monoacetals . Monoacetals are a type of acetal that are often used as protecting groups in organic synthesis.
Monomer Synthesis
“2-(Bromomethyl)-1,3-dioxane” is used in the synthesis of monomers . Monomers are small molecules that can be bonded together to form polymers, which are used in a wide variety of applications, from plastics to natural biopolymers such as DNA and proteins.
Organic Building Block
This compound acts as an organic building block for the preparation of beta-substituted acrylates . Acrylates are a family of polymers which can be used in a wide variety of applications, from adhesives and coatings to sealants and elastomers.
Preparation of T-butyl 2-(Phenylthiomethyl) Propenoate
“2-(Bromomethyl)-1,3-dioxane” can be used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate . This compound is a useful intermediate in organic synthesis.
Synthesis of 3-(Phenylthio)-2-(Phenyl-sulfinylmethyl)propenoate
This compound is used in the synthesis of 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate . This compound is a useful intermediate in organic synthesis.
Mécanisme D'action
Target of Action
It is known that brominated compounds often participate in electrophilic aromatic substitution reactions .
Mode of Action
2-(Bromomethyl)-1,3-dioxane, being a brominated compound, can participate in various organic reactions. One such reaction is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, in the Suzuki–Miyaura coupling reaction, the compound can influence the carbon–carbon bond formation .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
It is known that brominated compounds can generate products with industrial applications, environmental consequences, and potentially adverse biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Bromomethyl)-1,3-dioxane. For instance, the broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions . Additionally, the nature of the organoboron reagents and their rapid transmetalation with palladium (II) complexes can be influenced by environmental factors .
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAURNRYFMGYNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307591 | |
| Record name | 2-bromomethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,3-dioxane | |
CAS RN |
5695-63-6 | |
| Record name | NSC193315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromomethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)






